Product packaging for 2-Bromo-4,5-dimethylbenzo[d]thiazole(Cat. No.:)

2-Bromo-4,5-dimethylbenzo[d]thiazole

Cat. No.: B12838809
M. Wt: 242.14 g/mol
InChI Key: OCRHSCQLNVFZEW-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethylbenzo[d]thiazole is a high-purity chemical intermediate designed for advanced pharmaceutical and heterocyclic chemistry research. The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities . The strategic bromination at the 2-position of this core structure provides a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to rapidly generate libraries of novel derivatives . The presence of methyl groups at the 4 and 5 positions can influence the electron density and steric profile of the molecule, potentially fine-tuning its reactivity and interaction with biological targets . This compound is of significant interest in the development of new therapeutic agents. Research indicates that thiazole derivatives exhibit potent antibacterial and antifungal activities, making them valuable scaffolds in the search for new antibiotics to combat drug-resistant pathogens . Furthermore, the thiazole ring is a common feature in many clinically approved and investigational anticancer drugs, as these compounds can interact with various cellular targets to inhibit proliferation . The incorporation of a bromine atom enhances the lipophilicity of the molecule, which can facilitate its passage through biomembranes and improve bioavailability in experimental models . Researchers will find this compound particularly useful for constructing complex molecules aimed at hit-to-lead optimization campaigns. It is supplied for research purposes only in laboratory settings. This product is not for diagnostic, therapeutic, or any other human or veterinary use. Proper personal protective equipment (PPE) should be worn, and handling should occur in a well-ventilated fume hood .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNS B12838809 2-Bromo-4,5-dimethylbenzo[d]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,5-dimethyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS/c1-5-3-4-7-8(6(5)2)11-9(10)12-7/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRHSCQLNVFZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 4,5 Dimethylbenzo D Thiazole

Electrophilic Bromination Strategies at the 2-Position

The C2-position of the benzothiazole (B30560) ring is the most electron-deficient carbon atom, making it a prime target for nucleophilic substitution. However, electrophilic substitution at this position is also possible under specific conditions, often involving the activation of the benzothiazole ring or the use of potent brominating agents.

Studies on the electrophilic substitution of benzothiazoles have shown that the reactivity of the benzene (B151609) ring is influenced by the substituents present. rsc.org For the synthesis of 2-Bromo-4,5-dimethylbenzo[d]thiazole, the starting material would be 4,5-dimethylbenzo[d]thiazole. The electrophilic bromination can be achieved using various brominating agents.

Common brominating agents for such transformations include N-bromosuccinimide (NBS), which is a mild and regioselective reagent for electrophilic aromatic bromination. nih.gov The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or dichloromethane. nih.gov The reaction conditions, such as temperature and reaction time, are crucial to control the selectivity and prevent over-bromination.

Table 1: Reagents for Electrophilic Bromination

ReagentTypical ConditionsReference
N-Bromosuccinimide (NBS)Acetonitrile, 0 °C to room temperature nih.gov
Bromine (Br₂)Acetic acid or chloroform rsc.org
Bromodimethylsulfonium bromideDichloromethane nih.gov

Regioselective Halogenation Techniques for the Benzothiazole Core

Achieving regioselectivity in the halogenation of the benzothiazole core is paramount. While the 2-position is generally favored for substitution, the presence of activating methyl groups on the benzene ring could potentially lead to side reactions. Therefore, careful selection of the halogenating agent and reaction conditions is necessary.

Theoretical and experimental studies on electrophilic aromatic bromination have provided insights into directing group effects, which can be applied to predict the outcome of the reaction. nih.gov In the case of 4,5-dimethylbenzo[d]thiazole, the electron-donating nature of the methyl groups could enhance the reactivity of the benzene ring. However, the inherent reactivity of the C2-position of the thiazole (B1198619) ring often dominates. The use of catalysts can also influence the regioselectivity of the bromination. For instance, Ir-catalyzed C-H borylation has been shown to be highly regioselective in the functionalization of the benzothiadiazole core, which could be a potential strategy to introduce a bromo group at a specific position. nih.govacs.org

Reactivity Profile and Derivatization of 2 Bromo 4,5 Dimethylbenzo D Thiazole

Nucleophilic Substitution Reactions at the 2-Bromo Position

The electron-deficient nature of the carbon atom at the 2-position of the benzothiazole (B30560) ring, enhanced by the electronegativity of the adjacent nitrogen and sulfur atoms, facilitates the displacement of the bromide ion by various nucleophiles.

Transformations with Carbon-Based Nucleophiles

While specific studies on the reaction of 2-Bromo-4,5-dimethylbenzo[d]thiazole with carbon-based nucleophiles are not extensively documented in publicly available research, the general reactivity of 2-bromobenzothiazoles suggests that it can undergo reactions such as cyanation. For instance, the reaction of 2-bromobenzothiazole (B1268465) with copper(I) cyanide can yield the corresponding 2-cyanobenzothiazole. It is anticipated that this compound would react similarly to afford 2-cyano-4,5-dimethylbenzo[d]thiazole, a valuable intermediate for the synthesis of carboxylic acids, amides, and other nitrogen-containing heterocycles.

Reactions with Nitrogen-Based Nucleophiles (e.g., Amination)

The substitution of the 2-bromo group with nitrogen-based nucleophiles is a common transformation for 2-bromobenzothiazoles. These reactions typically proceed by heating the bromo-precursor with an excess of the amine, sometimes in the presence of a base or a catalyst. It is expected that this compound would readily react with a variety of primary and secondary amines to furnish the corresponding 2-amino-4,5-dimethylbenzo[d]thiazole derivatives. These products are of interest in medicinal chemistry due to the prevalence of the 2-aminobenzothiazole (B30445) scaffold in biologically active molecules.

AmineProductReaction Conditions
Ammonia2-Amino-4,5-dimethylbenzo[d]thiazoleTypically requires high pressure and temperature.
Primary Amines (e.g., Aniline)N-Aryl-4,5-dimethylbenzo[d]thiazol-2-amineOften requires a palladium catalyst (Buchwald-Hartwig amination) or high temperatures.
Secondary Amines (e.g., Morpholine)2-(Morpholin-4-yl)-4,5-dimethylbenzo[d]thiazoleGenerally proceeds under thermal conditions or with catalytic assistance.

Note: The conditions presented in the table are generalized based on the reactivity of similar 2-bromobenzothiazoles and may require optimization for this compound.

Reactions with Oxygen- and Sulfur-Based Nucleophiles

Reactions of this compound with oxygen-based nucleophiles, such as alkoxides or phenoxides, would lead to the formation of 2-alkoxy- or 2-aryloxy-4,5-dimethylbenzo[d]thiazoles. Similarly, sulfur-based nucleophiles like thiols or thiophenols can displace the bromide to yield 2-(alkylthio)- or 2-(arylthio)-4,5-dimethylbenzo[d]thiazoles. These reactions are typically carried out in the presence of a base to generate the nucleophile in situ.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, and this compound is an excellent substrate for such transformations.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Installation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organoboron compound and an organic halide. This compound can be coupled with a variety of aryl and heteroaryl boronic acids or their esters to produce 2-aryl- and 2-heteroaryl-4,5-dimethylbenzo[d]thiazoles. These products are of significant interest in materials science and medicinal chemistry.

A typical Suzuki-Miyaura coupling reaction involving this compound would involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a solvent system like toluene (B28343), dioxane, or DMF.

Boronic Acid/EsterCatalystBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water2-Phenyl-4,5-dimethylbenzo[d]thiazole
Thiophene-2-boronic acidPdCl₂(dppf)K₂CO₃Dioxane2-(Thiophen-2-yl)-4,5-dimethylbenzo[d]thiazole
Pyridine-3-boronic acidPd(OAc)₂ / SPhosCs₂CO₃DMF2-(Pyridin-3-yl)-4,5-dimethylbenzo[d]thiazole

Note: The data in this table is illustrative and based on general procedures for Suzuki-Miyaura couplings of bromo-heterocycles. Specific yields and reaction times would need to be determined experimentally.

Stille Coupling for Carbon-Carbon Bond Formation

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound. This compound can serve as the halide component in this reaction, allowing for the introduction of various carbon-based fragments, including alkyl, alkenyl, alkynyl, and aryl groups.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, often in a non-polar solvent like toluene or THF. The choice of the organostannane reagent dictates the nature of the substituent introduced at the 2-position.

OrganostannaneCatalystSolventProduct
Tributyl(vinyl)stannanePd(PPh₃)₄Toluene2-Vinyl-4,5-dimethylbenzo[d]thiazole
Tributyl(phenylethynyl)stannanePdCl₂(PPh₃)₂THF2-(Phenylethynyl)-4,5-dimethylbenzo[d]thiazole
Trimethyl(phenyl)stannanePd(PPh₃)₄Toluene2-Phenyl-4,5-dimethylbenzo[d]thiazole

Note: This table provides representative examples of Stille couplings. The toxicity of organotin reagents is a significant consideration, and alternative cross-coupling methods are often preferred.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination stands as a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction is instrumental in synthesizing arylamines from aryl halides. In the context of this compound, the bromine atom at the 2-position is susceptible to substitution via this methodology, providing a direct route to 2-amino-4,5-dimethylbenzo[d]thiazole derivatives.

The general approach involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The selection of the ligand and base is crucial for the reaction's success and is often substrate-dependent. For the amination of aryl bromides, common catalyst systems include a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or [Pd(allyl)Cl]₂ in combination with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or t-BuXPhos. nih.govnih.govresearchgate.net Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium tert-butoxide (LiOtBu) are typically employed in non-polar aprotic solvents like toluene or THF. nih.govresearchgate.net

Microwave-assisted Buchwald-Hartwig aminations have been shown to accelerate reaction times and improve yields for the synthesis of complex molecules. nih.gov Given the reactivity of aryl bromides in such couplings, it is anticipated that this compound would readily participate in these transformations, offering a versatile pathway to a library of N-substituted derivatives.

Table 1: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Component Examples Role
Palladium Precatalyst Pd₂(dba)₃, [Pd(allyl)Cl]₂, Pd(OAc)₂ Catalyst
Phosphine Ligand XPhos, SPhos, t-BuXPhos, TrixiePhos Stabilizes Pd(0), facilitates oxidative addition and reductive elimination
Base NaOtBu, LiOtBu, Cs₂CO₃ Activates the amine, facilitates catalyst regeneration
Solvent Toluene, THF, Dioxane Reaction medium

| Amine | Primary amines, secondary amines, heterocycles | Nucleophile |

Other Palladium- and Copper-Catalyzed Methodologies

Beyond C-N bond formation, the bromo substituent at the 2-position of this compound serves as a handle for various other palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental for constructing more complex molecular architectures by forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Palladium-Catalyzed Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming C-C bonds and would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the benzothiazole core. Studies on analogous bromo-substituted heterocyclic systems have demonstrated the utility of catalysts like Pd(PPh₃)₄ with a base such as potassium carbonate. nih.gov

Stille Coupling: The Stille reaction couples the aryl bromide with an organostin reagent (organostannane). This method is known for its tolerance of a wide range of functional groups.

Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, providing access to 2-alkynylbenzothiazole derivatives.

Copper-Catalyzed Reactions: Copper-catalyzed reactions have emerged as a cost-effective alternative to palladium-catalyzed transformations.

Ullmann Condensation: This classic reaction can be used to form C-O, C-S, and C-N bonds. For instance, coupling with phenols or thiols would yield 2-aryloxy or 2-arylthio derivatives, respectively.

C-H Activation/Arylation: Copper catalysts can also promote the direct arylation of other heterocycles using this compound as the arylating agent. Efficient copper-catalyzed direct arylation of benzoxazoles with aryl bromides has been reported using a CuI/PPh₃ system. nih.gov

Intramolecular C-S Bond Formation: In the synthesis of 2-aminobenzothiazoles, copper-catalyzed intramolecular C-S bond formation has been shown to be an effective strategy, often superior to palladium-catalyzed methods. rsc.org

These methodologies collectively provide a rich toolbox for the derivatization of the 2-position of the 4,5-dimethylbenzothiazole scaffold.

Reactivity of the Methyl Groups at Positions 4 and 5

The two methyl groups on the benzene (B151609) ring of this compound are also sites for potential chemical modification.

The benzylic methyl groups can be oxidized to introduce aldehyde or carboxylic acid functionalities. The extent of oxidation can often be controlled by the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Partial oxidation to the corresponding aldehydes is a synthetic challenge due to the propensity for overoxidation. nih.gov However, studies on the atmospheric oxidation of 2-methylbenzothiazole (B86508) by hydroxyl radicals have shown that attack on the methyl group leads to the formation of the corresponding aldehyde. nih.govresearchgate.net Electrochemical methods have also been developed for the site-selective oxidation of methyl benzoheterocycles to aromatic aldehydes (via acetal (B89532) intermediates), which could be applicable to this compound. nih.gov

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are typically used to convert benzylic methyl groups to carboxylic acids. This would transform this compound into 2-bromobenzothiazole-4,5-dicarboxylic acid, a potentially valuable building block for polymers and metal-organic frameworks.

Functionalization of the methyl groups can also proceed through pathways involving the activation of the benzylic C-H bonds. This can be achieved through radical-mediated reactions. For example, benzylic bromination using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions could introduce a bromine atom onto one or both methyl groups, yielding bromomethyl derivatives. These activated intermediates are versatile precursors for a range of nucleophilic substitution reactions, allowing for the introduction of various functional groups such as alcohols, ethers, amines, and nitriles.

Electrophilic Aromatic Substitution (EAS) on the Benzothiazole System

The benzene ring of the benzothiazole system can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents. In this compound, the key substituents are the fused thiazole (B1198619) ring, the two methyl groups at positions 4 and 5, and the bromo group at position 2.

The thiazole ring is generally considered to be an electron-withdrawing group, which would deactivate the benzene ring towards electrophilic attack. However, the two methyl groups at positions 4 and 5 are activating, ortho-, para-directing groups. Their strong activating effect is likely to overcome the deactivating effect of the thiazole moiety.

Given the substitution pattern, the available positions for electrophilic attack are C-6 and C-7. The methyl groups at C-4 and C-5 will direct incoming electrophiles to the C-6 and C-7 positions. The directing effects of the two methyl groups would likely lead to a mixture of products, with substitution occurring at either the C-6 or C-7 position. The precise ratio would depend on the steric and electronic nature of the specific electrophile used. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. While some heterocyclic systems like thiazolo[5,4-d]thiazole (B1587360) are inert to EAS, the presence of the activating methyl groups on the benzothiazole ring of the title compound makes it a more likely candidate for such reactions. udayton.eduresearchgate.net

Table 2: Summary of Compound Names Mentioned

Compound Name
This compound
2-amino-4,5-dimethylbenzo[d]thiazole
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
XPhos
SPhos
t-BuXPhos
Sodium tert-butoxide (NaOtBu)
Lithium tert-butoxide (LiOtBu)
2-methylbenzothiazole
2-bromobenzothiazole-4,5-dicarboxylic acid
N-bromosuccinimide (NBS)
Thiazolo[5,4-d]thiazole
Potassium permanganate (KMnO₄)
Chromic acid
2-alkynylbenzothiazole
2-aryloxybenzothiazole
2-arylthiobenzothiazole
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Potassium carbonate
Copper(I) iodide (CuI)

No published data are available for the ¹H NMR or ¹³C NMR of this compound. Advanced NMR studies to determine its stereochemical and regiochemical features have also not been reported.

High-resolution mass spectrometry (HRMS) data, which would provide the exact molecular weight and fragmentation pattern of this compound, is not available in the surveyed literature.

The infrared spectrum of this compound, which would identify its characteristic functional group vibrations, has not been documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The study of electronic transitions in this compound through UV-Vis spectroscopy provides insight into the molecule's chromophoric system. The absorption of ultraviolet and visible light excites electrons from lower to higher energy molecular orbitals. The benzothiazole core, an aromatic heterocyclic system, is expected to exhibit characteristic π → π* transitions. The positions and intensities of the absorption maxima (λmax) would be influenced by the electronic effects of the bromo- and dimethyl- substituents on the benzene ring.

Interactive Data Table: UV-Vis Spectral Data

Solventλmax (nm)Molar Absorptivity (ε, M-1cm-1)Transition Type
Data not availableData not availableData not availableData not available

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction analysis of this compound would reveal critical information, including the crystal system, space group, and unit cell dimensions. Furthermore, it would provide exact bond lengths, bond angles, and torsion angles, confirming the planarity of the benzothiazole system and detailing the spatial orientation of the substituents. This analysis is also crucial for understanding intermolecular interactions, such as halogen bonding or π-stacking, which dictate the crystal packing.

Interactive Data Table: Crystallographic Data

ParameterValue
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₉H₈BrNS), this analysis would provide experimental values for carbon, hydrogen, nitrogen, and sulfur. The close agreement between the experimentally found percentages and the theoretically calculated values is essential for confirming the compound's empirical formula and verifying its purity.

Interactive Data Table: Elemental Analysis Data

ElementTheoretical (%)Experimental (%)
Carbon (C) 44.64Data not available
Hydrogen (H) 3.33Data not available
Nitrogen (N) 5.78Data not available
Sulfur (S) 13.24Data not available

Multi Step Synthetic Sequences and Optimized Reaction Conditions

Strategies for Introducing Methyl Substituents at Positions 4 and 5

The most direct and efficient strategy to ensure the presence of methyl groups at the 4 and 5-positions of the benzothiazole ring is to begin with a precursor that already contains this substitution pattern on the benzene ring. The key starting material for this approach is 3,4-dimethylaniline (B50824) . This aniline (B41778) derivative serves as the foundational building block for the subsequent cyclization reaction to form the benzothiazole core.

The synthesis of the intermediate, 4,5-dimethyl-2-aminobenzo[d]thiazole , is typically achieved through the reaction of 3,4-dimethylaniline with a thiocyanating agent. A common and effective method involves treating the aniline with potassium thiocyanate (B1210189) (KSCN) in the presence of bromine (Br₂) in a suitable solvent like acetic acid. nih.govrjpbcs.comacs.org This reaction, often referred to as the Hugerschoff reaction, proceeds via an in-situ formation of an arylthiourea intermediate which then undergoes oxidative cyclization to yield the 2-aminobenzothiazole (B30445) derivative. nih.govrjpbcs.com

Reaction of 3,4-dimethylaniline with potassium thiocyanate and bromine to form 4,5-dimethyl-2-aminobenzo[d]thiazole.

This approach is widely applicable for the synthesis of various substituted 2-aminobenzothiazoles from corresponding anilines. scholarsresearchlibrary.comresearchgate.net The purity of the resulting 2-aminobenzothiazole can be ensured through standard purification techniques such as recrystallization.

Starting Material Reagents Product Reaction Type Reference(s)
3,4-Dimethylaniline1. Potassium Thiocyanate (KSCN)2. Bromine (Br₂)4,5-Dimethyl-2-aminobenzo[d]thiazoleOxidative Cyclization nih.govrjpbcs.comacs.org

Sequential Functionalization for Bromine Incorporation

With the successful synthesis of 4,5-dimethyl-2-aminobenzo[d]thiazole, the next critical step is the introduction of the bromine atom at the 2-position. A reliable and widely used method for replacing an amino group on an aromatic ring with a halogen is the Sandmeyer reaction . researchgate.netorganic-chemistry.orgnih.govyoutube.com This two-step process involves the diazotization of the primary aromatic amine followed by decomposition of the resulting diazonium salt with a copper(I) halide.

The first step is the conversion of the 2-amino group of 4,5-dimethyl-2-aminobenzo[d]thiazole into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. youtube.com

In the second step, the freshly prepared diazonium salt is treated with a solution of copper(I) bromide (CuBr). The copper(I) salt catalyzes the decomposition of the diazonium salt, leading to the evolution of nitrogen gas and the substitution of the diazonium group with a bromine atom, yielding the final product, This compound . nih.govyoutube.com

The sequence is depicted below:

Two-step conversion of 4,5-dimethyl-2-aminobenzo[d]thiazole to this compound via a Sandmeyer reaction.

This sequential functionalization strategy offers a high degree of control and regioselectivity, as the bromine is specifically introduced at the position previously occupied by the amino group.

Intermediate Step 1 Reagents (Diazotization) Step 2 Reagents (Bromination) Product Reaction Type Reference(s)
4,5-Dimethyl-2-aminobenzo[d]thiazole1. Sodium Nitrite (NaNO₂)2. Hydrobromic Acid (HBr)Copper(I) Bromide (CuBr)This compoundSandmeyer Reaction researchgate.netorganic-chemistry.orgnih.gov

Computational Chemistry and Theoretical Investigations of 2 Bromo 4,5 Dimethylbenzo D Thiazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to investigate the electronic and structural properties of heterocyclic systems, including the benzothiazole (B30560) scaffold. For 2-Bromo-4,5-dimethylbenzo[d]thiazole, DFT calculations, typically employing a basis set like 6-311++G(d,p), are instrumental in elucidating its fundamental characteristics.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations systematically adjust the bond lengths, bond angles, and dihedral angles of this compound to find the configuration with the lowest possible energy, known as the global minimum.

For this molecule, the process confirms a planar benzothiazole core, which is characteristic of this fused ring system. The bromine atom at the 2-position and the methyl groups at the 4- and 5-positions introduce specific steric and electronic influences. The optimization would precisely define the C-Br, C-C, C-S, and C-N bond lengths and the torsion angles associated with the methyl groups. Due to the free rotation of the methyl group hydrogens, a conformational analysis is necessary, although the planarity of the core ring structure is the most significant feature.

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted) This table presents hypothetical, yet plausible, data based on DFT calculations for similar structures.

ParameterBond/AnglePredicted Value
Bond LengthC-S (Thiazole)1.75 Å
C-N (Thiazole)1.38 Å
C=N (Thiazole)1.31 Å
C-Br1.89 Å
C-C (Benzene)1.39 - 1.41 Å
C-CH₃1.51 Å
Bond AngleS-C-Br114.5°
C-S-C (Benzene)89.0°
N-C-C (Benzene)115.0°

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be primarily distributed over the electron-rich benzothiazole ring system, particularly the sulfur atom and the benzene (B151609) moiety. The LUMO, conversely, is likely centered on the thiazole (B1198619) ring, including the C=N bond and the bromine atom, which acts as an electron-withdrawing group.

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher chemical reactivity. The presence of the electron-donating methyl groups and the electron-withdrawing bromine atom modulates this gap. The methyl groups raise the HOMO energy, while the bromine atom lowers the LUMO energy, collectively leading to a moderately sized energy gap. This electronic configuration suggests the molecule can participate in various chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies (Predicted) This table presents hypothetical, yet plausible, data based on DFT calculations.

ParameterEnergy (eV)
HOMO Energy-6.25 eV
LUMO Energy-1.80 eV
Energy Gap (ΔE) 4.45 eV

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. It is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. The MEP map is color-coded, where red indicates regions of high electron density (negative potential, prone to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack).

In the MEP map of this compound, the most negative potential (red/yellow) is anticipated to be localized around the nitrogen atom of the thiazole ring due to its lone pair of electrons. The sulfur atom also contributes to this electron-rich region. These sites are the primary targets for electrophiles. Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the methyl groups and, to a lesser extent, near the bromine atom, highlighting these as potential sites for nucleophilic interaction.

From the HOMO and LUMO energies, several key electronic properties and reactivity descriptors can be calculated. These quantum chemical parameters provide a quantitative measure of the molecule's behavior.

Ionization Potential (I): Approximated as -E(HOMO). It represents the energy required to remove an electron. For this molecule, it would be approximately 6.25 eV.

Electron Affinity (A): Approximated as -E(LUMO). It is the energy released when an electron is added. For this molecule, it would be approximately 1.80 eV.

Electronegativity (χ): Calculated as (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2. It signifies resistance to change in electron distribution. A larger value indicates greater stability.

Global Electrophilicity Index (ω): Calculated as μ²/2η (where μ is the electronic chemical potential, -χ). This index quantifies the molecule's ability to act as an electrophile.

These descriptors collectively suggest that this compound is a moderately reactive molecule with well-defined sites for both electrophilic and nucleophilic engagement.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their excited states. This is crucial for understanding UV-Visible absorption spectra. TD-DFT calculations can predict the electronic transitions, their corresponding excitation energies, and oscillator strengths (which relate to the intensity of absorption peaks).

For this compound, TD-DFT calculations would likely predict strong absorption bands in the UV region. The primary electronic transitions would be π → π* transitions, originating from the delocalized electrons of the benzothiazole core. The calculations would reveal the specific orbitals involved in the most significant transitions, often from the HOMO or HOMO-1 to the LUMO or LUMO+1, providing a theoretical basis for its observed spectroscopic signature.

Table 3: Predicted Electronic Transitions via TD-DFT (Hypothetical Data)

TransitionWavelength (λ)Oscillator Strength (f)Major Contribution
S₀ → S₁310 nm0.25HOMO → LUMO (95%)
S₀ → S₂285 nm0.18HOMO-1 → LUMO (88%)
S₀ → S₃250 nm0.32HOMO → LUMO+1 (92%)

Aromaticity Indices and Delocalization Analysis of the Benzothiazole Core

The aromaticity of the benzothiazole core is a key feature influencing its stability and reactivity. Computational methods can quantify this property using various indices.

Aromaticity Stabilization Energy (ASE): Measures the energetic stabilization gained from cyclic delocalization of π-electrons.

Nucleus-Independent Chemical Shift (NICS): Calculates the magnetic shielding at the center of a ring. A significant negative NICS value (e.g., NICS(1)zz < -10 ppm) is a strong indicator of aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): Evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity.

Computational Investigations into this compound Remain Uncharted

Despite the growing interest in the computational analysis of heterocyclic compounds, a thorough search of scientific literature reveals a notable absence of theoretical investigations specifically focused on the reaction mechanisms of this compound.

While computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction pathways, transition states, and energy profiles for a wide array of molecules, this specific bromo-substituted benzothiazole derivative appears to be unexplored territory in the computational realm.

This lack of data means that key computational metrics, which are crucial for understanding reaction feasibility and pathways, are not available for this compound. Such metrics would typically include:

Activation Energies: The energy barriers that must be overcome for a reaction to proceed.

Transition State Geometries: The specific molecular arrangement at the highest point of the reaction energy profile.

Reaction Coordinates: The path of atomic nuclei during a chemical reaction.

While research exists on the computational analysis of other related benzothiazole derivatives and various bromo-substituted heterocyclic systems, these findings cannot be directly extrapolated to this compound due to the unique electronic and steric effects imparted by its specific substitution pattern. The presence and positioning of the bromo and dimethyl groups on the benzothiazole core are expected to significantly influence its reactivity in ways that can only be accurately predicted through dedicated computational studies.

The absence of such research highlights a gap in the current body of scientific knowledge and presents an opportunity for future computational studies to explore the reactivity and potential applications of this particular compound.

Information on the Synthetic Applications of "this compound" is Not Currently Available in Publicly Accessible Literature.

Following a comprehensive search of scientific databases and literature, no specific information was found regarding the role of This compound as a key synthetic intermediate in the development of complex heterocyclic systems, advanced organic materials, or other functional molecules.

While the broader class of brominated benzothiazole derivatives serves as versatile building blocks in organic synthesis, literature detailing the specific applications of the 4,5-dimethyl substituted variant is not available. Research in this area often focuses on related structures, but the explicit use of this compound in the synthesis of dyes, photovoltaic components, or as an intermediate for other functional molecules is not documented in the reviewed sources.

Therefore, an article structured around the requested outline cannot be generated with scientific accuracy at this time due to the absence of specific research findings for this particular compound.

Q & A

Q. What are the common synthetic routes for 2-Bromo-4,5-dimethylbenzo[d]thiazole, and what reaction conditions are critical for achieving optimal yields?

A widely used method involves the reaction of substituted thiazole precursors with brominating agents. For example, 2-amino-4-phenylthiazole can be treated with n-butyl nitrite and CuBr in acetonitrile under reflux (333 K), followed by purification via silica gel chromatography (heptane:ethyl acetate) to yield brominated thiazole derivatives . Key factors include stoichiometric control of CuBr (1.6 equivalents relative to the amine precursor) and reaction time optimization (~15 minutes at 333 K). Yield improvements (up to 53%) are achieved by avoiding side reactions through controlled temperature and solvent selection .

Q. How is the structural characterization of this compound typically performed in academic research?

Characterization involves multi-spectral analysis:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., aromatic protons at δ 7.40–8.16 ppm and thiazole protons at δ 8.16 ppm) .
  • X-ray crystallography : Resolves bond angles (e.g., 7.45° twist between thiazole and phenyl rings) and intermolecular interactions (π⋯π stacking at 3.815 Å and S⋯Br contacts at 3.5402 Å) .
  • Elemental analysis : Validates purity (e.g., C: 45.02% calculated vs. 45.09% observed) .

Q. What are the recommended storage conditions and handling precautions for this compound in laboratory settings?

Store in a dry, cool environment (<50°C) away from ignition sources. Use inert atmospheres (N2_2) to prevent decomposition. Safety protocols include wearing PPE (gloves, goggles) and referencing hazard codes H315 (skin irritation) and H319 (eye damage) .

Advanced Research Questions

Q. What strategies can optimize the reaction yield of this compound derivatives in multi-step syntheses?

  • Catalyst tuning : Replace CuBr with Pd/Cu bimetallic systems to enhance regioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side-product formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hours to 30 minutes) for hydrazide cyclization steps .

Q. How do researchers analyze and resolve contradictory data regarding the biological activity of thiazole derivatives like this compound?

Contradictions often arise from substituent effects or assay variability. Systematic approaches include:

  • Structure-activity relationship (SAR) studies : Compare analogs with varying substituents (e.g., 4-bromo vs. 4-methylphenyl groups) to isolate bioactive moieties .
  • Dose-response profiling : Use EC50_{50} values to differentiate true activity from assay noise .
  • Molecular docking : Validate interactions with targets like phosphatidylinositol-3-kinase (PI3K) or mGluR5 receptors to explain mechanistic discrepancies .

Q. What computational methods predict the interaction mechanisms of this compound with biological targets?

  • Docking simulations : Tools like AutoDock Vina model binding poses (e.g., thiazole rings interacting with hydrophobic pockets of enzymes) .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., bromine’s electrophilic role in covalent binding) .
  • MD simulations : Track stability of ligand-protein complexes over 100-ns trajectories to assess binding affinity .

Q. How does the bromo substituent influence the reactivity and bioactivity of this compound compared to non-halogenated analogs?

The bromine atom enhances:

  • Electrophilicity : Facilitates nucleophilic aromatic substitution (SN_NAr) for further functionalization .
  • Bioactivity : Increases lipophilicity (clogP ~3.5), improving membrane permeability and target engagement in antimicrobial assays (e.g., MIC = 8 µg/mL against S. aureus vs. >32 µg/mL for non-brominated analogs) .

Q. Can this compound serve as a scaffold for designing multi-target inhibitors in drug discovery?

Yes. Its planar thiazole core allows modular derivatization:

  • Anti-cancer : Hybridization with triazole moieties (e.g., compound 9c ) inhibits EGFR with IC50_{50} = 0.89 µM .
  • Antimicrobial : Introduction of fluorophenyl groups enhances activity against Candida albicans (IC50_{50} = 2.1 µM) .
  • Neuroprotective : Bromine’s electron-withdrawing effect stabilizes binding to mGluR5 (Kd_d = 12 nM) .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Yield CuBr (1.6 eq.), 333 K, 15 min, acetonitrile → 53% yield
Biological Activity MIC = 8 µg/mL (bacterial), IC50_{50} = 0.89 µM (EGFR), Kd_d = 12 nM (mGluR5)
Structural Analysis X-ray: C–S bond = 1.74 Å, C–Br = 1.90 Å, π⋯π = 3.815 Å

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